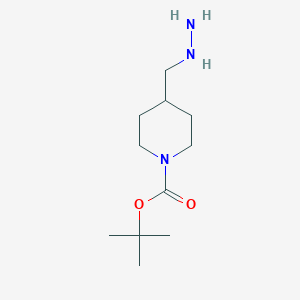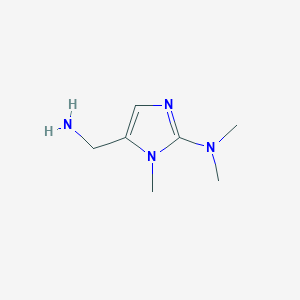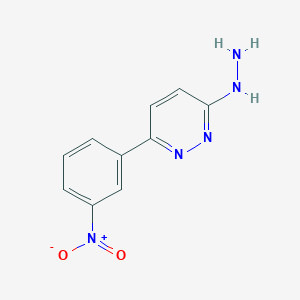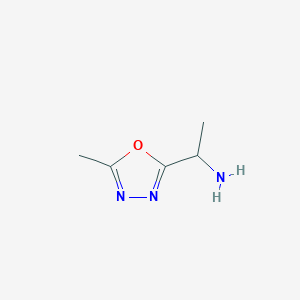
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate, also known as TBHMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been shown to have anticancer and neuroprotective effects, as well as the ability to improve cognitive function. In biochemistry, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been used as a probe to study the structure and function of enzymes and proteins. In materials science, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been shown to have the ability to act as a stabilizer and surfactant in the synthesis of new materials.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, such as its limited solubility in certain solvents and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate, including the development of new synthetic methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate and its potential therapeutic applications in various diseases.
Scientific Research Applications
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been used as a probe to study the structure and function of enzymes and proteins. In materials science, Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate has been explored for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
properties
IUPAC Name |
tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-9(5-7-14)8-13-12/h9,13H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCALGDUNUPUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydrazinylmethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)
![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)


amine](/img/structure/B3199737.png)
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)


![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)
